3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16117023
InChI: InChI=1S/C23H19ClN2OS2/c1-14-5-2-3-6-15(14)13-28-23-25-21-20(18-7-4-8-19(18)29-21)22(27)26(23)17-11-9-16(24)10-12-17/h2-3,5-6,9-12H,4,7-8,13H2,1H3
SMILES:
Molecular Formula: C23H19ClN2OS2
Molecular Weight: 439.0 g/mol

3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC16117023

Molecular Formula: C23H19ClN2OS2

Molecular Weight: 439.0 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one -

Specification

Molecular Formula C23H19ClN2OS2
Molecular Weight 439.0 g/mol
IUPAC Name 11-(4-chlorophenyl)-10-[(2-methylphenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Standard InChI InChI=1S/C23H19ClN2OS2/c1-14-5-2-3-6-15(14)13-28-23-25-21-20(18-7-4-8-19(18)29-21)22(27)26(23)17-11-9-16(24)10-12-17/h2-3,5-6,9-12H,4,7-8,13H2,1H3
Standard InChI Key BUBVHHGJJLXJJG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Introduction

3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta45thieno[2,3-d]pyrimidin-4-one is a complex organic molecule belonging to the class of thienopyrimidines. It is characterized by a unique bicyclic structure that incorporates both sulfur and nitrogen atoms, contributing to its potential biological activities. This compound is of interest in medicinal chemistry and material science due to its structural features, which include a thieno ring fused with a pyrimidine system, along with a chlorophenyl group and a sulfanyl group.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, starting with the formation of the thienopyrimidine core through cyclization reactions involving appropriate precursors. The specific synthesis protocol may vary depending on the availability of starting materials and the desired yield.

Biological Activities

Preliminary studies suggest that 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one exhibits potential antimicrobial and anticancer activities. These effects are likely due to its interaction with specific biological targets, such as enzymes or receptors involved in cellular processes.

Applications in Research

This compound is often used in studies exploring its chemical properties and biological activities. It can be sourced from various chemical suppliers, including Sigma-Aldrich, for research purposes.

Comparison with Similar Compounds

Other compounds in the thienopyrimidine family, such as 3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one, share similar structural features and potential biological activities. These compounds are classified under benzothienopyrimidines and exhibit unique structures with potential applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator